molecular formula C23H23NO5 B6508384 (Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 900261-43-0

(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B6508384
CAS No.: 900261-43-0
M. Wt: 393.4 g/mol
InChI Key: JOHMRUSBMIUKNW-VIOMMJHYSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran core with a ketone group at position 2. Key structural features include:

  • Z-configuration at the C2-C3 double bond.
  • E-geometry in the allylidene moiety at C2, substituted with a 2-methoxyphenyl group.
  • Hydroxy group at position 6, contributing to hydrogen bonding and antioxidant activity.

Synthesis likely involves chalcone cyclization under alkaline conditions, similar to methods reported for aurones (). The morpholinomethyl substituent may be introduced via Mannich reaction or nucleophilic substitution.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-27-20-7-3-2-5-16(20)6-4-8-21-22(26)17-9-10-19(25)18(23(17)29-21)15-24-11-13-28-14-12-24/h2-10,25H,11-15H2,1H3/b6-4+,21-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHMRUSBMIUKNW-VIOMMJHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, which undergo functional group modifications to introduce the hydroxy, methoxyphenyl, and morpholinomethyl groups. Common synthetic routes may involve:

    Aldol Condensation: To form the allylidene moiety.

    Nucleophilic Substitution: To introduce the morpholinomethyl group.

    Hydroxylation: To add the hydroxy group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The allylidene moiety can be reduced to form a saturated alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, RNH2).

Major Products

    Oxidation: Formation of benzofuranone derivatives.

    Reduction: Formation of saturated benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Benzofuran derivatives, including the target compound, have been investigated for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory mediators such as TNF, IL-1, and IL-8, suggesting potential therapeutic applications in managing chronic inflammatory diseases like osteoarthritis .

Table 1: Summary of Anti-inflammatory Activities of Benzofuran Derivatives

Compound NameMechanism of ActionTarget Inflammatory MediatorsReference
Compound IInhibition of NF-κBTNF, IL-1, IL-8
Compound IICOX-2 inhibitionNO production
Compound IIINon-cytotoxic inhibitionRANTES, CRP

Alkaline Phosphatase Inhibition

Recent studies have highlighted the potential of benzofuran derivatives as inhibitors of alkaline phosphatases (APs), which are important in various physiological processes and disease states. The structure-activity relationship (SAR) analysis has shown that modifications to the benzofuran scaffold can enhance inhibitory activity against APs .

Table 2: Inhibitory Potency of Benzofuran Derivatives on Alkaline Phosphatase

Compound NameIC50 (µM)Inhibition TypeReference
Compound 12<10Non-competitive
Compound 20<5Competitive

Synthesis and Structural Modifications

The synthesis of benzofuran derivatives often involves various organic reactions that allow for structural modifications to enhance biological activity. For example, the condensation reactions of benzofuran-3(2H)-one with different aldehydes under specific catalytic conditions have been explored to yield new compounds with improved pharmacological properties .

Synthetic Pathways

The following synthetic methods have been employed:

  • Microwave-Assisted Synthesis : Utilizing clay catalysts for solventless reactions to synthesize acyl aurones from benzofuran derivatives .
  • Catalytic Asymmetric Addition : Copper-catalyzed enantioselective conjugate addition methods have been applied to create complex structures from benzofuran scaffolds .

Table 3: Synthetic Methods for Benzofuran Derivatives

MethodDescriptionReference
Microwave-Assisted SynthesisSolventless condensation using clay catalysts
Asymmetric AdditionCopper-catalyzed enantioselective reactions

Future Directions and Case Studies

The ongoing research into benzofuran derivatives suggests a promising future for compounds like (Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one in drug development. Case studies involving similar compounds indicate their potential in treating various diseases due to their multi-targeting capabilities and favorable safety profiles.

Case Study: Anti-Osteoarthritis Activity

A recent study evaluated a similar benzofuran derivative for its anti-osteoarthritis properties through in vivo models. The compound demonstrated significant reductions in serum levels of pro-inflammatory markers and showed protective effects on joint tissues .

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s bioactivity and physicochemical properties are influenced by its unique substituents. Below is a comparison with analogues from literature:

Compound Substituents Key Functional Groups Molecular Formula Biological Activity
Target Compound 6-OH, 7-morpholinomethyl, 2-(E-3-(2-MeOPh)-allylidene) Benzofuran-3(2H)-one, morpholine C₂₃H₂₃NO₆ Anticancer (hypothesized), Antioxidant (potential)
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-(2-Cl-benzylidene)-6-OH-benzofuran-3-one () 6-OH, 7-bis(2-methoxyethyl)amino, 2-(2-Cl-benzylidene) Benzofuran-3(2H)-one, bis-methoxyethylamine C₂₄H₂₅ClNO₇ Not reported (structural analogue)
(2Z)-2-(2-Fluoro-benzylidene)-6-OH-7-Me-benzofuran-3-one () 6-OH, 7-Me, 2-(2-F-benzylidene) Benzofuran-3(2H)-one, methyl C₁₇H₁₁FO₃ Medicinal use (unspecified)
(E)-6-(Benzyloxy)-2-(4-Br-benzylidene)-7-Me-benzofuran-3-one () 6-OBn, 7-Me, 2-(4-Br-benzylidene) Benzofuran-3(2H)-one, benzyloxy C₂₃H₁₇BrO₃ Anticancer (reported)
Aurones from Varied benzylidene, 7-alkyl-tetrahydropyridinyl Benzofuran-3(2H)-one, tetrahydropyridine Variable Antioxidant (IC₅₀: 10–50 µM in DPPH assay)

Key Observations :

  • Morpholinomethyl vs. Bis-methoxyethylamino (): The morpholine group (target compound) offers a rigid, cyclic amine, improving membrane permeability compared to linear bis-methoxyethyl groups.
  • Halogen Effects : The 2-Cl substituent in may enhance electrophilicity, whereas the 2-F in could influence metabolic stability.
  • Antioxidant Activity : Aurones in show moderate DPPH radical scavenging (IC₅₀ ~10–50 µM), suggesting the target compound’s 6-OH group may confer similar activity.

Spectral and Physicochemical Properties

Parameter Target Compound
IR (cm⁻¹) 3450 (OH), 1705 (C=O) 3423 (OH), 2209 (CN) Not reported 1719 (C=O)
¹H NMR δ 7.8 (=CH, allylidene), δ 3.6 (morpholine) δ 8.01 (=CH), δ 3.5 (OCH₂) δ 7.41 (ArH) δ 7.82 (ArH)
Solubility High (polar solvents due to morpholine) Moderate (methoxyethyl groups) Low (methyl group) Low (benzyloxy)
Melting Point Not reported Not reported Not reported 268–269°C ()

Notes:

  • The target compound’s morpholine ring (δ ~3.6 ppm in ¹H NMR) distinguishes it from analogues with methoxyethyl or alkyl groups.
  • Higher solubility is expected compared to halogenated or alkylated derivatives due to the polar morpholine group.

Biological Activity

(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one, often referred to as a benzofuran derivative, is a compound of significant interest due to its potential biological activities. The compound's structure includes a benzofuran core, a methoxyphenyl substituent, and a morpholinomethyl group, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N2O3C_{21}H_{23}N_{2}O_{3}. The structural features are crucial for its biological activity, particularly the presence of the hydroxyl group and morpholinomethyl substituent. These features enhance its interaction with biological targets.

Property Details
Molecular Formula C21H23N2O3C_{21}H_{23}N_{2}O_{3}
Core Structure Benzofuran
Functional Groups Hydroxyl, Methoxy, Morpholinomethyl

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Benzofuran derivatives are known for their ability to scavenge free radicals and reduce oxidative stress. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial and fungal strains. This activity is attributed to the structural features that allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways .

3. Anticancer Effects

The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. For instance, derivatives similar to this compound have been reported to increase reactive oxygen species levels in K562 leukemia cells, leading to enhanced apoptosis via mitochondrial pathways .

Case Study 1: Anticancer Activity in K562 Cells

A study evaluated the effects of related benzofuran derivatives on K562 human leukemia cells. The results demonstrated that certain derivatives increased the activity of caspases 3 and 7, key enzymes in the apoptotic pathway. The compound significantly reduced cell viability and increased ROS production over time, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated effective inhibition of growth in multiple pathogens, suggesting its potential application in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

Structural Feature Impact on Activity
Hydroxyl GroupEnhances antioxidant properties
Methoxy GroupIncreases lipophilicity and bioavailability
Morpholinomethyl SubstituentImproves binding affinity to biological targets

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